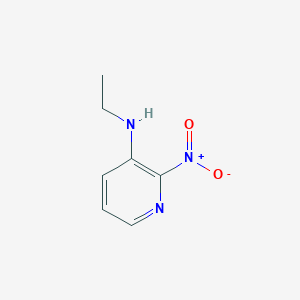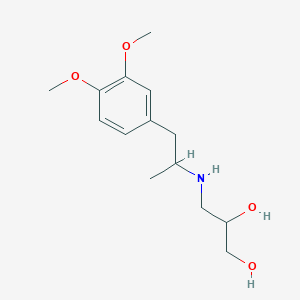
3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol
概要
説明
3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol is an organic compound with the molecular formula C14H23NO4 It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a propane-1,2-diol backbone through a propan-2-ylamino linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-amino-1-propanol.
Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with 2-amino-1-propanol to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.
類似化合物との比較
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-propanol: Similar structure but lacks the amino group.
1-(3,4-Dimethoxyphenyl)propane-1,2-diol: Similar structure but lacks the propan-2-ylamino linkage.
3-(3,4-Dimethoxyphenyl)propane-1,2-diol: Similar structure but lacks the amino group.
Uniqueness
3-(1-(3,4-Dimethoxyphenyl)propan-2-ylamino)propane-1,2-diol is unique due to the presence of both the 3,4-dimethoxyphenyl group and the propan-2-ylamino linkage, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C14H23NO4 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
3-[1-(3,4-dimethoxyphenyl)propan-2-ylamino]propane-1,2-diol |
InChI |
InChI=1S/C14H23NO4/c1-10(15-8-12(17)9-16)6-11-4-5-13(18-2)14(7-11)19-3/h4-5,7,10,12,15-17H,6,8-9H2,1-3H3 |
InChIキー |
DPSRMDDQJBHPMR-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NCC(CO)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

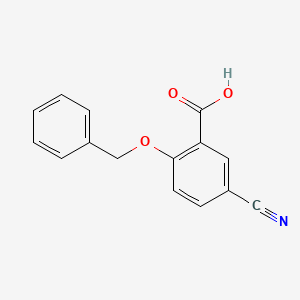
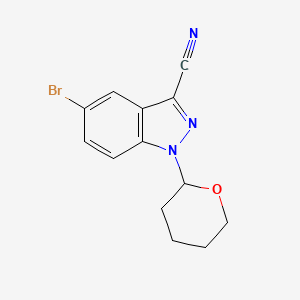
![Methyl 2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-B]indole-1-carboxylate](/img/structure/B8721764.png)
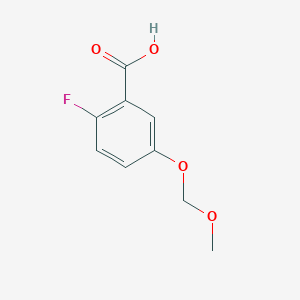
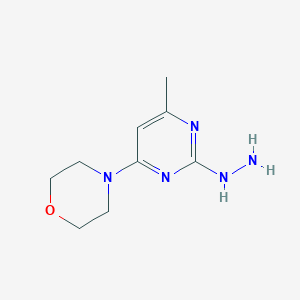
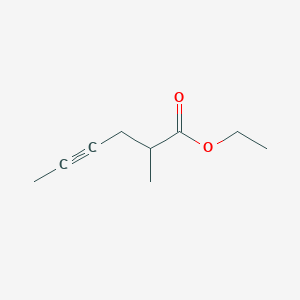
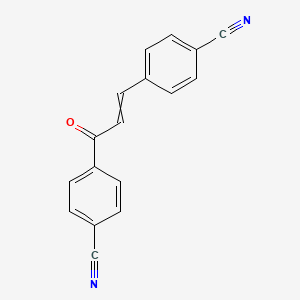
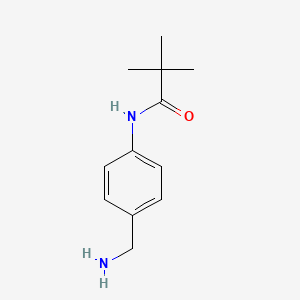

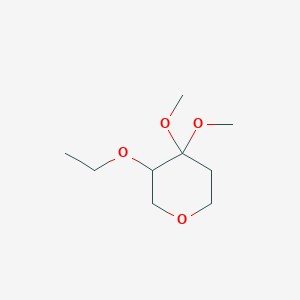
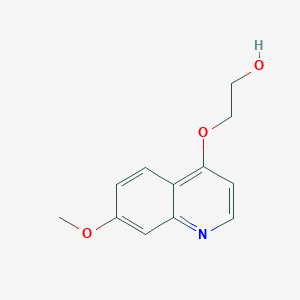
![Benzenesulfonamide, 4-methyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B8721819.png)
